molecular formula C9H17BN2O3 B8083960 Pyrazole-5-boronic acid pinacol ester

Pyrazole-5-boronic acid pinacol ester

Cat. No.: B8083960
M. Wt: 212.06 g/mol
InChI Key: GXCJDQALGJEONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strategic Positioning of Pyrazole (B372694) Derivatives within Medicinal Chemistry and Agrochemical Research Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. tandfonline.com This designation stems from its frequent appearance in a wide array of biologically active compounds. researchgate.netglobalresearchonline.net The structural features of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor and its conformational stability, allow it to interact with various biological targets with high affinity and specificity.

Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, antiviral, and neuroprotective properties. researchgate.netglobalresearchonline.netresearchgate.net This broad utility has led to the development of numerous successful drugs. For instance, Celecoxib is a well-known anti-inflammatory drug, and Crizotinib is an anticancer agent used to treat specific types of lung cancer. nih.gov Other prominent examples include Ruxolitinib for myelofibrosis, Sildenafil for erectile dysfunction, and Lenacapavir for HIV treatment, all of which feature the pyrazole core. tandfonline.com The success of these established drugs fuels ongoing research into new pyrazole-based compounds for a multitude of diseases. researchgate.net

Beyond medicine, pyrazole derivatives are also crucial in agrochemical research, finding applications as herbicides, insecticides, and fungicides. globalresearchonline.net Their versatile biological activity makes them a persistent focus for the development of new and more effective agents in both pharmaceuticals and agriculture. globalresearchonline.net

Fundamental Role of Boronic Acid Pinacol (B44631) Esters as Highly Versatile Synthetic Building Blocks

Boronic acid pinacol esters are a class of organoboron compounds that have become indispensable in modern organic synthesis. researchgate.net Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govresearchgate.net These esters offer several advantages over their corresponding free boronic acids.

They are generally stable, often crystalline solids that are tolerant of a wide range of functional groups and can be stored for extended periods. researchgate.netrsc.org This stability extends to their purification, as they are less prone to the dehydration and formation of boroxine (B1236090) anhydrides that can complicate the handling of free boronic acids. researchgate.net Furthermore, pinacol esters are generally less toxic and more environmentally benign than many other organometallic reagents. nih.govrsc.org

The synthesis of boronic acid pinacol esters can be achieved through various methods, including the reaction of Grignard reagents with pinacolborane or the palladium-catalyzed coupling of a halide with bis(pinacolato)diboron (B136004). escholarship.orggoogle.com Their stability, coupled with their predictable reactivity in cross-coupling reactions, has cemented their status as foundational building blocks for constructing complex molecular architectures. nih.govrsc.org

Overview of Pyrazole-5-boronic Acid Pinacol Ester as a Key Intermediate for Advanced Synthesis

This compound combines the desirable biological potential of the pyrazole scaffold with the synthetic versatility of the boronic acid pinacol ester functional group. This makes it a highly valuable intermediate for the synthesis of complex, substituted pyrazole derivatives, particularly for pharmaceutical and materials science research.

The synthesis of this specific regioisomer often relies on methods like the regioselective lithiation of an N-protected pyrazole, followed by quenching with an appropriate boron source like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. researchgate.netresearchgate.net The stability of the resulting pinacol ester allows for its isolation, purification, and subsequent use in further synthetic transformations. researchgate.net

Its primary application is as a substrate in Suzuki-Miyaura cross-coupling reactions. acs.org This allows for the direct and efficient introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the pyrazole ring, a crucial step in the structure-activity relationship (SAR) studies common in drug discovery. nih.govresearchgate.net By using this intermediate, chemists can rapidly generate libraries of novel 5-substituted pyrazole compounds for biological screening, accelerating the discovery of new lead compounds. For example, it has been used as a key building block in the synthesis of potent kinase inhibitors. acs.org

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₅BN₂O₂ sigmaaldrich.com
Molecular Weight 194.04 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
InChI Key KWLOIDOKWUESNM-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Examples of Marketed Drugs Containing the Pyrazole Scaffold

Drug Name Therapeutic Area Primary Mechanism/Use
Celecoxib Anti-inflammatory COX-2 Inhibitor nih.gov
Sildenafil Erectile Dysfunction PDE5 Inhibitor tandfonline.com
Crizotinib Oncology ALK/ROS1 Inhibitor nih.gov
Ruxolitinib Oncology/Hematology JAK1/JAK2 Inhibitor tandfonline.com
Lenacapavir Antiviral HIV Capsid Inhibitor tandfonline.com

Properties

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(1H-pyrazol-5-yl)borinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BN2O3/c1-8(2,13)9(3,4)15-10(14)7-5-6-11-12-7/h5-6,13-14H,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCJDQALGJEONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1)(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Pyrazole 5 Boronic Acid Pinacol Ester and Its Analogues

Foundational Synthetic Pathways to Pyrazole-Boronic Acid Pinacol (B44631) Esters

The construction of pyrazole-boronic acid pinacol esters relies on a series of well-established yet sophisticated chemical transformations. These foundational pathways are designed to control the precise placement of the boronic ester group on the pyrazole (B372694) ring, a crucial factor for their subsequent application in cross-coupling reactions.

Regioselective Pyrazole Ring Functionalization

Achieving regioselectivity in the functionalization of the pyrazole ring is paramount for the synthesis of specific isomers of pyrazole-boronic acid pinacol esters. The inherent electronic properties of the pyrazole ring often lead to a mixture of products if not properly controlled. The C-5 position is generally more susceptible to deprotonation and subsequent functionalization when the nitrogen atoms are appropriately substituted. researchgate.netscholaris.ca

Several strategies are employed to ensure the desired regiochemical outcome:

N-Substitution: The substituent on the nitrogen atom (N-1) plays a crucial role in directing the functionalization. Bulky or directing groups can sterically hinder or electronically favor functionalization at a specific position.

Protecting Groups: The use of protecting groups on the pyrazole nitrogen is a common and effective strategy. Groups like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to direct arylation or other functionalizations. nih.gov The tetrahydropyranyl (THP) group has also been utilized for regioselective lithiation and subsequent borylation. rsc.org A key advantage of using certain protecting groups is the potential for a "protecting group switch," where a functionalization at C-5 can be isomerized to the C-3 position upon manipulation of the protecting group. scholaris.ca

C-H Activation: Direct C-H activation/functionalization is an increasingly important method for introducing substituents onto the pyrazole core. rsc.org While functionalization at the C-4 and C-5 positions is well-documented, direct C-3 functionalization remains a challenge. scholaris.ca However, for the synthesis of 5-borylated pyrazoles, direct C-H borylation at the C-5 position is a viable pathway.

Introduction of Boron Functionality via Organometallic Intermediates

The introduction of the boron moiety is typically achieved by the reaction of an organometallic pyrazole species with a boron electrophile. The choice of the organometallic intermediate is critical for the success of the reaction.

Organolithium Intermediates: The most common method involves the generation of a lithiated pyrazole intermediate. This is typically achieved by deprotonation of an N-substituted pyrazole with a strong base, such as n-butyllithium (n-BuLi), at low temperatures. chemicalbook.com The resulting pyrazolyl-lithium species is then quenched with a boron electrophile.

Grignard Reagents: While less common than organolithium reagents for this specific transformation, Grignard reagents can also be used. These are typically prepared from the corresponding bromopyrazole via magnesium-halogen exchange.

The choice of the boron electrophile is also important. Common boronating agents include:

Trialkyl borates, such as triisopropyl borate (B1201080). researchgate.netgoogle.com

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester). chemicalbook.comgoogle.com

Pinacol Esterification Techniques for Boronic Acid Protection

Pyrazole boronic acids are often unstable and prone to decomposition. Therefore, they are typically converted to their more robust pinacol esters. This esterification not only protects the boronic acid functionality but also improves the compound's stability for storage and handling, and facilitates purification. researchgate.net

The pinacol ester can be formed through several techniques:

Direct Synthesis: In many modern procedures, the pyrazole-5-boronic acid pinacol ester is synthesized directly by using a boronating agent that already contains the pinacol group, such as isopropoxyboronic acid pinacol ester or bis(pinacolato)diboron (B136004). chemicalbook.comgoogle.com

Esterification of Boronic Acids: If the pyrazole boronic acid is first synthesized, it can be subsequently esterified with pinacol. This is often done under acidic conditions or by using a dehydrating agent to remove the water formed during the reaction.

One-Pot Procedures: To improve efficiency and yield, one-pot procedures have been developed where the initial borylation is followed by in-situ esterification with pinacol without the isolation of the intermediate boronic acid. google.com

Regioselective Borylation Approaches

The regioselective installation of the boron functionality at the C-5 position of the pyrazole ring is the cornerstone of synthesizing this compound. Several powerful methodologies have been developed to achieve this with high precision.

Directed Ortho Metalation (DoM) and Lithiation-Mediated Boron Installation

Directed Ortho Metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org In the context of pyrazoles, the N-1 substituent can act as a directing group, facilitating the deprotonation of the adjacent C-5 position by an organolithium reagent. baranlab.org This regioselective lithiation generates a 5-lithiopyrazole intermediate, which can then be trapped with a suitable boron electrophile to yield the desired 5-borylated pyrazole.

The general mechanism involves the coordination of the organolithium reagent to the N-1 substituent, which positions the base for selective proton abstraction at the C-5 position. wikipedia.org The choice of the N-1 substituent and the organolithium reagent can influence the efficiency and regioselectivity of the reaction.

A typical procedure involves the treatment of an N-substituted pyrazole, such as 1-isopropylpyrazole (B96740), with n-butyllithium in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -60 °C). chemicalbook.com The resulting lithiated intermediate is then quenched with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to afford the this compound. chemicalbook.com

N-SubstituentBaseBoron SourceSolventTemperature (°C)Yield (%)Reference
Isopropyln-BuLi2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneTHF-60 to -3577 chemicalbook.com
Methyln-BuLiIsopropoxyboronic acid pinacol esterTHFNot specifiedHigh google.com

Halogen-Lithium Exchange and Subsequent Boronation Strategies

An alternative and widely used approach for the regioselective synthesis of pyrazole-5-boronic acid pinacol esters is through a halogen-lithium exchange reaction. This method is particularly useful when a halogenated pyrazole precursor is readily available. The most common starting materials are 5-bromopyrazoles.

The reaction involves the treatment of the 5-bromopyrazole with an organolithium reagent, typically n-butyllithium, at low temperatures. wikipedia.orgcommonorganicchemistry.com The halogen-lithium exchange is generally a very fast process, leading to the formation of the 5-lithiopyrazole intermediate. harvard.edu This intermediate is then quenched with a boron electrophile in the same manner as described for the DoM approach.

This strategy offers excellent regioselectivity as the position of the boron functionality is predetermined by the position of the halogen atom on the pyrazole ring. For instance, starting from a 1-substituted-5-bromopyrazole will exclusively yield the corresponding 1-substituted-pyrazole-5-boronic acid pinacol ester.

Starting MaterialReagentBoron SourceSolventTemperature (°C)ProductReference
1,3-Dimethyl-4-bromopyrazolen-HexyllithiumTriisopropyl borate then PinacolTHF-65 to -801,3-Dimethylpyrazole-4-boronic acid pinacol ester google.com
3-Iodo-1-methyl-1H-pyrazolen-BuLiIsopropoxyboronic acid pinacol esterNot specifiedNot specified1-Methyl-1H-pyrazole-3-boronic acid pinacol ester google.com

Transition-Metal-Catalyzed Borylation of Pyrazole Scaffolds

The introduction of a boronic ester group onto the pyrazole core is most effectively achieved through transition-metal catalysis. Palladium, iridium, and nickel complexes have been at the forefront of these developments, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

The palladium-catalyzed Miyaura borylation reaction stands as a cornerstone for the synthesis of aryl and heteroaryl boronic esters, including this compound. organic-chemistry.org This methodology involves the cross-coupling of a halopyrazole, typically a 5-iodo- or 5-bromopyrazole, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgacs.org The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst.

The success of the borylation is highly dependent on the choice of catalyst, ligand, and base. organic-chemistry.org Palladium(II) sources like PdCl₂(dppf) ([1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are frequently employed. acs.orggoogle.com The selection of the ligand is crucial for an efficient catalytic cycle; electron-rich, bulky phosphine (B1218219) ligands such as XPhos and SPhos have demonstrated high efficacy. researchgate.net A weak base, most commonly potassium acetate (B1210297) (KOAc), is essential to facilitate the transmetalation step while preventing the competitive Suzuki-Miyaura cross-coupling of the product with the starting halide. organic-chemistry.org Solvents such as dimethyl sulfoxide (B87167) (DMSO), dioxane, or tetrahydrofuran (THF) are typically used. acs.orgresearchgate.net

Research has demonstrated the broad applicability of this method to various substituted pyrazoles. For instance, the borylation of 1-Boc-4-bromopyrazole to its corresponding boronic acid pinacol ester proceeds in high yield (82.3%) using PdCl₂(dppf) and KOAc in an ethanol/toluene solvent system, highlighting the method's functional group tolerance. google.com While this example illustrates borylation at the C4 position, the fundamental principles and reaction conditions are directly translatable to the synthesis of C5-borylated pyrazoles from the corresponding 5-halopyrazole precursors.

Table 1: Representative Conditions for Palladium-Catalyzed Borylation of Halopyrazoles

PrecursorCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Yield (%)Ref.
1-Boc-4-bromopyrazolePdCl₂(dppf) (1)dppfKOAc (2)EthanolReflux82.3 google.com
Aryl Halide (General)Pd₂(dba)₃ / Precatalyst (2)XPhosK₃PO₄ (2)THFRTup to 93 researchgate.net
Haloarene (General)PdCl₂(dppf) (3)dppfKOAc (3)DMSO8060-98 acs.org

Direct C-H activation has emerged as a powerful and atom-economical alternative to cross-coupling reactions with pre-functionalized halides. Iridium-catalyzed C-H borylation is particularly noteworthy for its ability to functionalize heterocycles like pyrazoles directly. researchgate.netresearchgate.net This method avoids the need to synthesize halopyrazole precursors, offering a more convergent synthetic route. researchgate.netorganic-chemistry.org

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors, with the boryl group being directed to the most accessible C-H bond. researchgate.net For N-substituted pyrazoles, the C5 position is typically the least sterically hindered and most electronically favorable site for borylation, leading to high selectivity for this compound.

A typical catalytic system consists of an iridium precatalyst, such as [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), and a bidentate nitrogen-based ligand, often a substituted 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline. researchgate.netresearchgate.net The ligand plays a critical role in catalyst activity and stability. For example, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) is a commonly used ligand that promotes high catalytic turnover. researchgate.net The reaction is performed with a boron source like B₂pin₂ or pinacolborane (HBpin) in an inert hydrocarbon solvent such as hexane (B92381) or cyclohexane. rsc.org These reactions can often be conducted under solvent-free conditions, enhancing their green credentials. digitellinc.com

The utility of this methodology has been demonstrated across a wide range of aromatic and heteroaromatic substrates. researchgate.net The steric control allows for predictable outcomes; for instance, in N-arylpyrazoles where the N-substituent blocks the C2 position, borylation is strongly directed to the C5 position.

Driven by the high cost and relative scarcity of palladium, nickel-catalyzed cross-coupling reactions have gained significant attention as more economical and sustainable alternatives. nih.govnih.gov Nickel catalysts can effectively mediate the Miyaura borylation of heteroaryl halides, including halopyrazoles, to furnish the corresponding boronic esters. organic-chemistry.org

These systems often employ simple nickel(II) salts, such as NiCl₂, in combination with a phosphine ligand. organic-chemistry.orgnih.gov A common catalytic system involves NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) as the precatalyst, an additional ligand like triphenylphosphine (B44618) (PPh₃), and a base such as N,N-diisopropylethylamine (DIPEA) in a protic solvent like ethanol. organic-chemistry.org One of the significant advantages of these nickel-based systems is their ability to operate effectively at room temperature for a wide range of substrates, a feature less common in palladium-catalyzed borylations. nih.govnih.gov

The methodology has proven tolerant of numerous functional groups and applicable to a broad scope of heteroaryl halides. nih.gov While specific examples focusing exclusively on 5-halopyrazoles are less prevalent in seminal literature compared to palladium, the successful borylation of other nitrogen-containing heterocycles like quinolines and pyridines provides strong evidence for the potential applicability to pyrazole scaffolds. organic-chemistry.orgnih.gov The use of more cost-effective reagents and milder conditions positions nickel catalysis as a highly promising area for the large-scale industrial synthesis of this compound. organic-chemistry.orgrsc.org

The efficiency and selectivity of transition-metal-catalyzed borylation are profoundly influenced by the ligand coordinated to the metal center. The ligand's steric and electronic properties directly impact key steps in the catalytic cycle, such as oxidative addition and reductive elimination, and can dictate the regiochemical outcome of the reaction. rsc.org

In palladium-catalyzed systems, electron-rich and sterically bulky monodentate phosphine ligands (e.g., XPhos, SPhos) or bidentate phosphine ligands (e.g., dppf) are paramount. researchgate.net The steric bulk is thought to promote the formation of the catalytically active monoligated Pd(0) species and facilitate the final reductive elimination step, while their strong σ-donating character increases the electron density at the palladium center, promoting the initial oxidative addition of the halopyrazole. rsc.org

For iridium-catalyzed C-H borylation , the choice of ligand is the primary determinant of regioselectivity. rsc.org Bidentate nitrogen ligands like substituted bipyridines (bpy) and phenanthrolines (phen) are standard. nih.govnih.gov Steric hindrance is the dominant controlling factor; bulky substituents on the ligand can block certain approaches to the metal center, thereby directing the borylation to less hindered C-H bonds on the pyrazole substrate. researchgate.netrsc.org For instance, the absence of a substituent at the C3 or N1 position of the pyrazole ring makes the C5-H bond the most accessible, leading to selective borylation at this site when using a standard [Ir(cod)Cl]₂/dtbpy catalyst system.

In nickel-catalyzed borylations, phosphine ligands like dppp (B1165662) and PPh₃ are commonly employed. organic-chemistry.orgnih.gov The ligand helps to stabilize the nickel species and modulate its reactivity. The speciation of the active catalyst, whether it is a Ni(0) or Ni(I) species, can be influenced by the ligand and other reaction parameters, which in turn affects the catalytic efficiency. The development of new ligand scaffolds for nickel continues to be an active area of research aimed at broadening the substrate scope and improving the robustness of these cost-effective catalytic systems.

Innovative Synthetic Route Development and Process Optimization

A one-pot or telescoped synthesis, where multiple reaction steps are performed in a single reaction vessel without isolation of intermediates, offers substantial advantages in terms of operational simplicity and resource efficiency. researchgate.net For the synthesis of this compound, a common telescoped approach involves its in-situ generation followed by immediate use in a subsequent reaction, most notably a Suzuki-Miyaura cross-coupling.

A typical sequence would begin with the palladium-catalyzed Miyaura borylation of a 5-halopyrazole with B₂pin₂. researchgate.net Upon completion of the borylation reaction, as monitored by techniques like TLC or LC-MS, the second aryl halide coupling partner and a suitable aqueous base (e.g., K₃PO₄, Na₂CO₃) are added directly to the reaction mixture containing the newly formed this compound. researchgate.net The same palladium catalyst from the borylation step can often effectively catalyze the subsequent Suzuki-Miyaura coupling, eliminating the need for additional catalyst and intermediate purification. This borylation/cross-coupling sequence has become a powerful strategy for the rapid synthesis of complex biaryl and heteroaryl structures containing a pyrazole moiety.

Scalable Synthetic Protocols for Industrial and Large-Scale Research Applications

Transitioning the synthesis of this compound from laboratory-scale to industrial production necessitates robust, high-yield, and economically viable protocols. Key strategies focus on minimizing purification steps, using readily available starting materials, and ensuring operational safety and efficiency.

One prominent scalable method involves the regioselective lithiation of an N-protected pyrazole followed by borylation. For instance, the synthesis of 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester has been successfully scaled up. chemicalbook.com This process begins with the deprotonation of 1-isopropylpyrazole using n-butyllithium at low temperatures (-60°C to -45°C) in tetrahydrofuran (THF). chemicalbook.com The resulting pyrazolyl-lithium species is then quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. chemicalbook.com The process demonstrates high efficiency, with reported yields of 77% and purity exceeding 99% after crystallization. chemicalbook.com The work-up involves quenching with aqueous ammonium (B1175870) chloride, solvent exchange to ethyl acetate, and final crystallization from n-hexane, steps amenable to large-scale operations. chemicalbook.com

Another scalable approach utilizes palladium-catalyzed cross-coupling reactions, particularly for isomers where direct C-H functionalization is challenging. For the synthesis of the related pyrazole-4-boronic acid pinacol ester, a method has been developed starting from 1-Boc-4-bromopyrazole. google.com This precursor undergoes a palladium-catalyzed reaction with pinacol diboron in the presence of a weak base like potassium acetate. google.com The N-Boc protecting group is subsequently removed by simple heating (thermolysis) until gas evolution ceases, yielding the final product after a simple workup with petroleum ether. google.com This two-step sequence, which avoids cryogenic conditions and costly reagents, is highly suitable for industrial applications. A multi-kilogram scale synthesis of a key pyrazole boronic ester fragment for a c-Met kinase inhibitor has been demonstrated, highlighting the industrial viability of such approaches. researchgate.net

The table below summarizes key parameters for these scalable synthetic protocols.

MethodStarting MaterialKey ReagentsProtecting GroupYieldKey AdvantagesReference
Lithiation-Borylation1-Isopropylpyrazolen-Butyllithium, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneN-Isopropyl77%High purity, direct C5-functionalization chemicalbook.com
Palladium-Catalyzed Borylation & Deprotection1-Boc-4-bromopyrazolePinacol diboron, PdCl₂(dppf), KOAcN-Boc~66% (over 2 steps)Avoids cryogenic conditions, simple thermal deprotection google.com

Chemoselectivity and Regioselectivity Control in Multi-Substituted Pyrazole Systems

Achieving precise regiocontrol in the borylation of pyrazoles is a significant synthetic challenge, particularly for multi-substituted systems where multiple C-H and N-H bonds are available for reaction. The electronic and steric properties of existing substituents, along with the choice of protecting group and reaction conditions, are critical factors that dictate the outcome.

The most common strategy for achieving C5-borylation relies on directed ortho-metalation, where a protecting group on the N1 nitrogen directs deprotonation to the adjacent C5 position. It has been observed that N-protected 3-alkyl-pyrazoles are readily deprotonated by n-butyllithium at the 5-position, whereas the corresponding 5-alkyl isomers are unreactive under the same conditions. researchgate.net This difference in reactivity is fundamental to many regioselective syntheses of 5-borylated pyrazoles.

Protecting groups play a dual role: they prevent unwanted N-alkylation or N-borylation and direct the regioselectivity of C-H functionalization. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective in this regard. A powerful strategy involves the "SEM switch," where the protecting group is transposed from one nitrogen to another, enabling sequential and regiocontrolled functionalization of the pyrazole ring. nih.gov This method allows for the arylation of the C5 position, followed by an SEM group transposition from N1 to N2, which then facilitates functionalization at the C3 position. nih.gov This level of control is crucial for constructing complex, fully substituted pyrazoles from common precursors with complete regiocontrol. nih.gov

Similarly, the tetrahydropyranyl (THP) group can be used to direct lithiation. Furthermore, thermal isomerization of a 5-alkyl-1-(THP)pyrazole to the 3-alkyl-1-(THP) isomer provides a green alternative to acid-catalyzed protecting-group switching, offering another layer of regiochemical control. rsc.orgrsc.org

Recent advances in cobalt-catalyzed C-H borylation have also shown promise for regioselective functionalization, where selectivity can be governed by both thermodynamic and kinetic control, influenced by the electronic nature of the substrate. nih.gov

StrategyKey PrincipleTypical OutcomeControlling FactorsReference
Directed ortho-Metalation (DoM)Deprotonation at the position adjacent to an N-directing group.Selective functionalization at C5.Choice of N-protecting group, base (e.g., nBuLi), and temperature. researchgate.net
Protecting Group TranspositionMigration of a protecting group (e.g., SEM) between N1 and N2.Sequential functionalization at C5 and C3.The nature of the protecting group and reaction conditions for migration. nih.gov
Thermal IsomerizationHeat-induced migration of an N-THP group in substituted pyrazoles.Conversion of a 5-substituted-N1-THP isomer to a 3-substituted-N1-THP isomer.Temperature and substitution pattern on the pyrazole ring. rsc.orgrsc.org
Catalytic C-H BorylationDirect conversion of a C-H bond to a C-B bond using a transition metal catalyst.Regioselectivity depends on electronic and steric factors.Catalyst system (e.g., Co, Ir), ligands, and substrate electronics. nih.gov

Catalytic and Stoichiometric Applications in Complex Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions Leveraging Pyrazole-5-boronic Acid Pinacol (B44631) Ester

The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation, celebrated for its mild conditions, functional group tolerance, and the stability of its organoboron reagents. nih.govrsc.orglibretexts.org Pyrazole-5-boronic acid pinacol ester serves as a competent nucleophilic partner in this palladium-catalyzed transformation, enabling the synthesis of a variety of substituted pyrazoles. youtube.com While boronic acids were traditionally employed, pinacol esters are often preferred due to their enhanced stability. researchgate.net

This compound is an effective coupling partner for the synthesis of 5-aryl pyrazoles through reactions with aryl halides or their synthetic equivalents, such as triflates. researchgate.net The general transformation involves the palladium-catalyzed reaction between the pyrazole (B372694) boronic ester and an aryl or vinyl electrophile, leading to the formation of a new carbon-carbon bond at the C5 position of the pyrazole ring. libretexts.org Research has demonstrated the successful coupling of a pyrazole-5-substituted electrophile with phenylboronic acid to yield a 5-phenylpyrazole, illustrating the viability of forming this linkage. researchgate.net The broad scope of the Suzuki-Miyaura reaction suggests that various substituted and functionalized aryl and vinyl halides are compatible partners in this process. libretexts.org

The success of the Suzuki-Miyaura coupling of pyrazole-based substrates is highly dependent on the choice of the palladium catalyst and the associated ligands. The ligand stabilizes the palladium center and modulates its reactivity, which is crucial for efficient catalytic turnover. For challenging substrates like nitrogen-rich heterocycles, the development of specialized ligands has been critical. nih.gov

Studies on the coupling of pyrazole triflates have shown that the addition of a supplementary ligand, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), can significantly improve product yields. researchgate.net Modern, bulky, and electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, and their corresponding pre-catalysts, have proven effective for the coupling of various halo-pyrazoles, including 3- and 4-bromo derivatives, often under milder conditions than previously possible. nih.gov Pyrazole-tethered phosphine ligands have also been developed and shown to be effective in facilitating the coupling of aryl bromides with phenylboronic acid. arkat-usa.orgresearchgate.net The selection of the base and solvent system also plays a crucial role in reaction efficiency.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Pyrazole Derivatives

Electrophile Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Ref
3-Chloroindazole 5-Indole boronic acid Pd2(dba)3 (2) SPhos (3) K3PO4 Dioxane/H2O 100 78 nih.gov
4-Bromopyrazole Phenylboronic acid XPhos Pd G2 (P1) (7) - K3PO4 Dioxane/H2O 100 86 nih.gov
Pyrazole-5-triflate Phenylboronic acid Pd(OAc)2 dppf Cs2CO3 Dioxane - 85 researchgate.net
Aryl Bromide Phenylboronic acid Pd2(dba)3 (1) Pyrazole-phosphine (3) NaOtBu Toluene 80-85 70-80 arkat-usa.org

The primary application of this compound in Suzuki-Miyaura reactions is the construction of 5-arylpyrazoles. researchgate.net These structures represent an important class of heteroaryl-aryl compounds, which are prevalent motifs in pharmacologically active agents and functional materials. clockss.org The ability to forge a direct bond between the C5 carbon of the pyrazole and various aromatic or heteroaromatic rings provides a convergent and modular approach to synthesizing complex molecular libraries. For example, the synthesis of heteroaryl-(trifluoromethyl)pyrazoles has been achieved through the coupling of trifluoromethyl-substituted pyrazolylboronic esters with heteroaryl halides, highlighting the reaction's tolerance for electronically demanding substituents.

While the development of stereoselective Suzuki-Miyaura cross-coupling reactions is a significant area of research in organic synthesis, specific applications leveraging this compound for the synthesis of chiral molecules are not extensively documented in the reviewed literature. The field of asymmetric catalysis often focuses on the creation of axial chirality in biaryl systems or the coupling of partners with pre-existing stereocenters. For instance, palladium-catalyzed intramolecular amination reactions have been shown to proceed with high enantiopurity when coupling substrates with existing stereocenters alpha to the nitrogen atom. libretexts.org However, direct, catalyst-controlled stereoselective Suzuki couplings involving this compound remain a specialized area requiring further investigation.

Diversification through Other Transition-Metal-Catalyzed Cross-Coupling Methodologies

Beyond the well-established Suzuki-Miyaura reaction, pyrazole boronic esters can potentially participate in other cross-coupling transformations, offering alternative pathways for molecular diversification.

One notable alternative transformation is the palladium-catalyzed oxidative homocoupling of pyrazole boronic esters. rsc.orgrsc.org In this reaction, two molecules of the boronic ester couple in the presence of a palladium catalyst, often with air as the oxidant, to form a symmetric bipyrazole. rsc.orgrsc.org This method provides a facile route to 4,4′-bipyrazoles from the corresponding 4-pyrazoleboronic acid pinacol ester and represents a synthetically valuable, though less common, application of these reagents. rsc.orgrsc.org This paradigm offers a direct pathway to symmetrical bipyrazole ligands, which are of interest for the construction of metal-organic frameworks. rsc.org

Another major cross-coupling methodology is the Chan-Evans-Lam (CEL) reaction, which typically forms carbon-heteroatom bonds using copper catalysts. wikipedia.orgorganic-chemistry.org The most common application in pyrazole chemistry is the N-arylation of the pyrazole N-H bond with an arylboronic acid. researchgate.netnih.gov While the CEL coupling of boronic acid pinacol esters with amines and alcohols is known, it can present challenges, particularly with aryl amine partners. nih.gov The use of this compound as the boron-containing partner in a CEL reaction to form C5-O or C5-S bonds is not a widely reported transformation.

Similarly, the Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, but it classically couples an amine with an aryl halide or triflate. libretexts.orgorganic-chemistry.org The involvement of a boronic ester in this specific catalytic cycle is not its primary role.

Exploration of Other Metal Catalysts Beyond Palladium

While palladium catalysis, particularly the Suzuki-Miyaura coupling, remains the most prevalent method for activating this compound, research has demonstrated the utility of other metal catalysts. Copper, in particular, has been identified as a viable and more economical alternative for certain transformations.

In some synthetic pathways, copper catalysts are employed to facilitate C-N or C-C bond formation. For instance, copper powder has been used to catalyze reactions involving pyrazole intermediates derived from the corresponding boronic acid esters. nih.gov More sophisticated applications involve the use of copper(I) iodide, sometimes in concert with palladium complexes, to drive coupling reactions. nih.gov This suggests that bimetallic systems may offer unique reactivity or selectivity.

The use of copper is particularly notable in homocoupling reactions. Copper(II) acetate (B1210297) and other copper salts have been shown to effectively catalyze the oxidative homocoupling of various arylboronic acids to form symmetrical biaryl compounds, a reaction that can be extended to heteroaryl boronic acids like pyrazole derivatives. rsc.orgthieme-connect.comorganic-chemistry.org Mechanistic studies on copper-catalyzed homocoupling reveal a process that can proceed through various copper oxidation states (Cu(I), Cu(II), and Cu(III)) and involves transmetalation steps. mdpi.comnih.gov

Table 1: Non-Palladium Catalysts in Reactions Involving Pyrazole Boronic Acid Ester Derivatives

Catalyst Reaction Type Context/Example Reference
Copper Powder C-C Coupling Used in the synthesis of androgen receptor modulating compounds. nih.gov
Copper(I) Iodide Cross-Coupling Employed with a palladium co-catalyst in the synthesis of CDK12 kinase inhibitors. nih.gov
Copper(II) Acetate C-N Coupling / Homocoupling General catalyst for coupling arylboronic acids with amines and for oxidative homocoupling. organic-chemistry.org
Copper(II) Chloride Homocoupling Catalyzes the rapid, ligand-free homocoupling of arylboronic acids. thieme-connect.com

Synthesis of Advanced Heterocyclic and Polycyclic Structures

The rigid, planar structure of the pyrazole ring and the synthetic versatility of the boronic acid pinacol ester group make this reagent a cornerstone for constructing complex heterocyclic and polycyclic systems with high degrees of precision.

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. The boronic ester is positioned at the C5 carbon of the pyrazole ring, ensuring that any coupling reaction occurs at this specific site. This inherent regioselectivity is critical for the rational design and synthesis of complex molecules where precise connectivity is paramount. researchgate.net For example, coupling it with various halogenated heterocycles allows for the predictable formation of pyrazole-aryl or pyrazole-heteroaryl bonds, a common strategy in medicinal chemistry. rsc.orgsigmaaldrich.com The synthesis of LIMK inhibitors demonstrated a clear regioselective synthesis where a pyrazole boronic acid pinacol ester was crucial for building the desired molecular framework. acs.org

This compound is an exemplary reagent for synthesizing fused heterocyclic systems. A prominent example is the construction of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is a core structure in many biologically active compounds, including MALT1 and PI3Kδ inhibitors. nih.govrsc.org In these syntheses, the pyrazole boronic ester is typically coupled with a suitable di-halogenated pyrimidine (B1678525) derivative. The initial Suzuki coupling introduces the pyrazole moiety, which is followed by an intramolecular cyclization or a second intermolecular reaction to complete the fused-ring system. This strategy provides a modular and efficient route to complex polycyclic aromatic systems with high yields. nih.gov

Table 2: Fused-Ring Systems Synthesized Using this compound Derivatives

Fused System Synthetic Method Application/Significance Reference
Pyrazolo[1,5-a]pyrimidine Suzuki-Miyaura Coupling Core of MALT1 and PI3Kδ inhibitors. nih.govrsc.org
Pyrazolo[1,5-a]pyridine Oxidative Cycloaddition Important scaffold in medicinal chemistry. organic-chemistry.org

Beyond creating linkages to other aromatic systems, this compound can be used to synthesize dimeric pyrazole structures, such as bipyrazoles. A key method to achieve this is through oxidative homocoupling. Research has shown that palladium catalysts, in the presence of an oxidant (often simply air), can facilitate the coupling of two molecules of a pyrazole boronic ester to form a symmetrical bipyrazole. rsc.orgrsc.orgnih.gov This reaction provides a direct and efficient route to 4,4′-bipyrazoles and other symmetric derivatives, which are valuable ligands for creating metal-organic frameworks (MOFs). rsc.orgrsc.org This method avoids the multi-step, and often hazardous, procedures traditionally required for bipyrazole synthesis.

Strategic Building Block for Pharmaceutical and Agrochemical Intermediates

The pyrazole motif is a well-established pharmacophore found in numerous approved drugs and clinical candidates due to its ability to engage in various biological interactions. This compound serves as a critical starting material for introducing this valuable core into potential therapeutic agents. mdpi.com

The utility of this compound and its N-substituted derivatives is extensively documented in patent literature for the synthesis of pharmaceutical intermediates. Its predictable reactivity in Suzuki-Miyaura couplings allows for its use as a modular building block to explore the structure-activity relationship (SAR) of a new drug candidate. By coupling the pyrazole boronic ester with a diverse library of halogenated partners, medicinal chemists can rapidly generate a wide range of analogues for biological screening.

Prominent examples include its use in the synthesis of:

Androgen Receptor Antagonists: Key intermediates for drugs like darolutamide, used in the treatment of prostate cancer, are synthesized by coupling a protected this compound with a halogenated benzonitrile (B105546) derivative. thieme-connect.comnih.gov

Kinase Inhibitors: The reagent is integral to the synthesis of potent and selective inhibitors for various kinases, such as MALT1 (for autoimmune diseases and lymphomas), PI3Kδ (for inflammatory diseases), and CDK12 (for myotonic dystrophy). nih.govnih.govrsc.org

BCR-ABL Inhibitors: It is a key building block in the synthesis of Asciminib, a drug used for treating chronic myeloid leukemia. organic-chemistry.org

Table 3: Examples of Pharmaceutical Intermediates from this compound

Target Compound/Class Therapeutic Area Role of Pyrazole Boronic Ester Reference
Darolutamide Intermediate Oncology (Prostate Cancer) Forms the core pyrazole-phenyl linkage. thieme-connect.comnih.gov
MALT1 Inhibitors Oncology / Immunology Forms part of the pyrazolo-pyrimidine scaffold. rsc.orgnih.gov
PI3Kδ Inhibitors Immunology Used to construct the pyrazolo[1,5-a]pyrimidine core. nih.gov
Asciminib Intermediate Oncology (Leukemia) Key building block for the final drug structure. acs.orgorganic-chemistry.org
Androgen Receptor Modulators Various Introduction of the pyrazole moiety into the core structure. nih.gov
CDK12 Inhibitors Genetic Disorders (Myotonic Dystrophy) Essential for creating the inhibitor's heterocyclic core. nih.gov

Development of Chemical Libraries Utilizing this compound

The strategic use of versatile building blocks is fundamental to the successful development of chemical libraries for high-throughput screening and drug discovery. This compound has emerged as a valuable scaffold in this regard, primarily owing to its stability and amenability to a range of coupling reactions, most notably the Suzuki-Miyaura cross-coupling. This reaction enables the efficient and modular assembly of diverse molecular architectures, a key requirement for the generation of compound libraries.

The development of chemical libraries using this compound often involves its reaction with a varied set of coupling partners, such as substituted aryl or heteroaryl halides. This approach allows for the systematic exploration of the chemical space around the pyrazole core, leading to the generation of a multitude of structurally related yet distinct molecules. These libraries are then typically screened for biological activity against various therapeutic targets.

A notable example of this strategy is the synthesis of a library of 1,2-diphenylethyne analogues to investigate their anthelmintic activity. In this study, 1-methyl-1H-pyrazole-5-boronic acid pinacol ester was coupled with 1-bromo-4-iodobenzene (B50087) via a Suzuki reaction to create a key intermediate. This intermediate was then further diversified through Sonogashira coupling with a range of unique ethynylbenzene derivatives, ultimately affording a library of 25 distinct compounds. google.comnih.gov The varying yields of these subsequent reactions highlight the feasibility of this approach for generating a diverse set of molecules for biological evaluation. google.comnih.gov

The following table details a selection of the ethynylbenzene derivatives used in the synthesis of this anthelmintic library and the corresponding yields of the final products.

EntryEthynylbenzene DerivativeYield (%)
1Ethynylbenzene71
21-Ethynyl-4-fluorobenzene55
31-Ethynyl-3-fluorobenzene62
41-Ethynyl-2-fluorobenzene48
51-Ethynyl-4-methoxybenzene84
61-Ethynyl-3-methoxybenzene75
71-Ethynyl-2-methoxybenzene63
84-Ethynyl-N,N-dimethylaniline21

In another exemplary case, focused libraries of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives were synthesized to explore their potential as CDK2 inhibitors for anticancer applications. nih.govescholarship.org The synthesis of these libraries involved the initial Suzuki coupling of (1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester with 2,4-dichloro-5-fluoropyrimidine. nih.govescholarship.org The resulting intermediate was then subjected to a Buchwald-Hartwig amination with different amines to generate a focused library of potential inhibitors. nih.govescholarship.org This iterative approach, where a core scaffold is systematically elaborated, is a powerful strategy in medicinal chemistry for lead optimization.

The synthesis of a key intermediate for this library is summarized below:

Reactant 1Reactant 2ProductYield (%)
2,4-dichloro-5-fluoropyrimidine(1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine42

Furthermore, the utility of this compound extends to the creation of libraries of compounds for screening against other biological targets. For instance, it has been employed in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential MALT1 inhibitors. google.com The core of this library was constructed via a Suzuki coupling between a chlorinated pyrimidine and a this compound derivative. google.com

The adaptability of this compound to automated synthesis platforms further enhances its value in the development of large chemical libraries. semanticscholar.org High-throughput experimentation, enabled by automated synthesis, allows for the rapid generation of diverse compound arrays with varied physicochemical and ADME (absorption, distribution, metabolism, and excretion) profiles. semanticscholar.org This synergy between a versatile building block and automated synthesis technology significantly accelerates the discovery of novel lead compounds in drug discovery projects. semanticscholar.org

Mechanistic Investigations and Computational Studies of Pyrazole 5 Boronic Acid Pinacol Ester Reactivity

Elucidation of Reaction Mechanisms in Boronic Ester Transformations

The transformation of pyrazole (B372694) boronic esters, particularly in palladium-catalyzed cross-coupling reactions, is governed by a series of intricate steps. Understanding these mechanisms is key to controlling reaction outcomes and improving efficiency.

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and its mechanism involves a catalytic cycle with a palladium catalyst. libretexts.org For pyrazole-5-boronic acid pinacol (B44631) ester, this cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org The reactivity of this step can be influenced by the electronic properties of the halide and the nature of the palladium catalyst, including its ligands. libretexts.org

The second and often rate-determining step is transmetalation , where the pyrazole moiety is transferred from the boron atom of the pinacol ester to the palladium(II) center. libretexts.orgnih.gov This process typically requires activation of the boronic ester by a base to form a more nucleophilic borate (B1201080) complex, which facilitates the transfer of the organic group to the palladium center. organic-chemistry.org For nitrogen-rich heterocycles like pyrazole, the acidity of the N-H proton can play a significant role. The formation of N-azolyl palladium complexes can sometimes inhibit the catalytic cycle, a challenge that modern catalyst systems aim to overcome. nih.gov Investigations have shown that boronic esters can undergo transmetalation directly without prior hydrolysis. nih.gov The efficiency of this step is critically dependent on creating an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to boron. nih.gov

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

Step Description Key Intermediates Influencing Factors
Oxidative Addition An organohalide (Ar-X) adds to the Pd(0) catalyst. Pd(II) complex (Ar-Pd-X) Nature of halide, electron density of catalyst. libretexts.org
Transmetalation The pyrazole group is transferred from the boronic ester to the Pd(II) complex. Pyrazolyl-Pd-Ar complex Base activation, ligand effects, potential for N-azolyl complex formation. nih.govorganic-chemistry.orgnih.gov

| Reductive Elimination | The coupled product (Ar-Pyrazole) is formed, regenerating the Pd(0) catalyst. | Final coupled product, Pd(0) | Steric and electronic properties of the coupled groups. nih.gov |

This table provides a generalized overview of the Suzuki-Miyaura coupling mechanism.

The synthesis of specifically substituted pyrazoles, such as pyrazole-5-boronic acid pinacol ester, hinges on controlling the regioselectivity of the borylation reaction. The position of functionalization on the pyrazole ring is highly dependent on the synthetic route employed.

One of the most effective methods for achieving regioselective borylation of the pyrazole ring involves directed lithiation followed by quenching with a boron electrophile like triisopropyl borate. researchgate.net The regioselectivity of the initial lithiation step is dictated by the directing group and reaction conditions, allowing for the specific preparation of isomers like 1-alkyl-1H-pyrazol-5-ylboronic acids. researchgate.net Alternative methods, such as iridium-catalyzed C-H activation/borylation, also exist but may be less suitable for certain substrates. researchgate.net The condensation of 1,3-diketones with arylhydrazines is another common method for pyrazole synthesis, where the choice of solvent can significantly influence the regiochemical outcome. organic-chemistry.org Aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), have been shown to afford high regioselectivity. organic-chemistry.org

While many transformations of boronic esters proceed via ionic pathways, radical mechanisms have also been identified. The direct generation of alkyl radicals from stable alkylboronic pinacol esters has been explored. researchgate.net One proposed mechanism involves the activation of the boronic ester by an aminyl radical, which can be generated via the oxidation of an amine by a copper catalyst or through the visible-light-induced homolytic cleavage of N-nitrosamines. researchgate.net This activation leads to the formation of a key alkyl radical intermediate, which can then participate in various C-C bond-forming reactions. researchgate.net Such radical-based methods offer mild reaction conditions and broad functional group tolerance. researchgate.net The formation of pyrazole skeletons through radical addition followed by intramolecular cyclization has also been reported, highlighting the versatility of radical pathways in heterocycle synthesis. organic-chemistry.org

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for dissecting the complex reactivity of this compound, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become an indispensable tool for studying the mechanisms of organometallic reactions, including the Suzuki-Miyaura coupling. DFT calculations are used to map out the potential energy surfaces of reaction pathways, identifying the structures and energies of reactants, intermediates, transition states, and products.

For pyrazole-containing substrates, theoretical investigations have helped to explain the inhibitory effects observed in some Pd-catalyzed cross-coupling reactions. nih.gov By calculating the energy barriers for key steps like oxidative addition and reductive elimination, researchers can understand why certain substrates exhibit low reactivity. nih.gov Furthermore, computational studies have been crucial in clarifying the transmetalation step, providing evidence that boronic esters can react directly without needing prior hydrolysis to the corresponding boronic acid. nih.gov These calculations help identify the critical features, such as the electronic properties of the boronic ester's oxygen atoms, that enable the transfer of the organic fragment from boron to palladium. nih.gov

Table 2: Application of DFT in Reaction Mechanism Analysis

Computational Goal Information Obtained Significance
Transition State Search Energy barriers (activation energies) for elementary steps. Identifies rate-determining steps and predicts reaction kinetics. nih.gov
Intermediate Stability Relative energies of potential intermediates. Elucidates the most likely reaction pathway and identifies potential catalyst deactivation species. nih.gov

| Geometric Analysis | Bond lengths and angles in transition states and intermediates. | Provides structural insights into the mechanism, such as the geometry of the palladium center during transmetalation. nih.gov |

This table illustrates how DFT calculations are applied to understand reaction mechanisms involving pyrazole boronic esters.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational preferences and intermolecular interactions. For systems involving pyrazole derivatives, MD simulations can be used to understand how a molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov

In the context of drug design, MD simulations have been used to examine the binding stability and conformation of pyrazole-based inhibitors within the active site of kinases. nih.gov By simulating the protein-ligand complex over a period of nanoseconds, researchers can observe the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov The root mean square deviation (RMSD) of the ligand and protein during the simulation provides a measure of the system's stability. nih.gov A stable system, indicated by low RMSD fluctuations, suggests a favorable binding mode. nih.gov These simulations are vital for understanding structure-activity relationships and for the rational design of new, more potent molecules. nih.gov

Prediction of Reactivity Profiles and Selectivity through Quantum Chemical Modeling

Quantum chemical modeling has emerged as a powerful tool for predicting the reactivity and selectivity of chemical compounds, offering insights that complement experimental studies. In the case of this compound, computational methods, particularly Density Functional Theory (DFT), are employed to elucidate its electronic structure and predict its behavior in chemical reactions. These theoretical calculations provide a foundational understanding of the molecule's reactivity profile, guiding the design of synthetic routes and the prediction of reaction outcomes.

The reactivity of a molecule is intrinsically linked to its electronic properties. Quantum chemical calculations can determine a range of descriptors that help in predicting where and how a molecule is likely to react. Key among these are the Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

For pyrazole derivatives, DFT calculations have been utilized to determine these and other reactivity descriptors. researchgate.netacs.org The distribution of electron density within the this compound molecule can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates regions of positive and negative electrostatic potential, identifying likely sites for nucleophilic and electrophilic attack. researchgate.netnih.gov Typically, regions of negative potential (electron-rich) are susceptible to electrophilic attack, while areas of positive potential (electron-deficient) are prone to nucleophilic attack. nih.gov In pyrazole systems, the nitrogen atoms are generally sites of negative potential, indicating their nucleophilic character. researchgate.net

Computational studies on pyrazole boronic acid pinacol ester derivatives have involved the optimization of their molecular structure and the calculation of their electronic properties using DFT at specific levels of theory, such as B3LYP/6-311+G(2d, p). researchgate.net These studies confirm that charge transfer occurs within the molecule, a key aspect of its reactivity. researchgate.net

The selectivity of this compound in reactions such as the Suzuki-Miyaura cross-coupling is also a subject of computational investigation. The regioselectivity of such reactions can be influenced by the electronic and steric properties of the pyrazole ring and the boronic ester group. Theoretical models can predict the most likely sites for substitution by analyzing the charge distribution and orbital characteristics of the molecule. For instance, the Mulliken atomic charges, calculated through population analysis, provide a quantitative measure of the partial charge on each atom, further refining the prediction of reactive sites. bhu.ac.in

Interactive Data Tables:

Calculated Quantum Chemical Reactivity Descriptors for Pyrazole Derivatives (Illustrative)
ParameterDescriptionTypical Calculated Value Range (eV)Implication for Reactivity
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.5Indicates electron-donating ability (nucleophilicity). Higher energy suggests greater reactivity towards electrophiles.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5Indicates electron-accepting ability (electrophilicity). Lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO4.0 to 5.5A smaller gap generally indicates higher reactivity and lower kinetic stability. researchgate.net
Mulliken Atomic Charges for a Representative Pyrazole Ring (Illustrative)
AtomCalculated Charge (a.u.)Interpretation
N1-0.3 to -0.5Electron-rich, potential nucleophilic site.
N2-0.2 to -0.4Electron-rich, potential nucleophilic site.
C3+0.1 to +0.3Electron-deficient, potential electrophilic site.
C4-0.1 to -0.2Slightly electron-rich.
C5+0.2 to +0.4Electron-deficient, potential electrophilic site, influenced by the boronic ester group.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "Pyrazole-5-boronic acid pinacol (B44631) ester," offering detailed information about the hydrogen, carbon, and boron atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Pyrazole (B372694) and Pinacol Moieties

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For "1H-Pyrazole-5-boronic acid pinacol ester," the spectrum typically displays distinct signals for the protons on the pyrazole ring and the pinacol ester group. sigmaaldrich.com The pyrazole protons usually appear as doublets in the aromatic region of the spectrum, while the methyl protons of the pinacol group produce a characteristic singlet in the upfield region.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum for "Pyrazole-5-boronic acid pinacol ester" will show characteristic signals for the carbon atoms of the pyrazole ring and the quaternary and methyl carbons of the pinacol moiety. chemicalbook.com The carbon atom attached to the boron is often broadened due to quadrupolar relaxation of the boron nucleus, and in some cases may not be observed. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

MoietyAtom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyrazole Ring CH (position 3)~6.5 - 7.5~130 - 145
CH (position 4)~6.0 - 7.0~105 - 115
C (position 5)-Broad or not observed
Pinacol Ester C(CH₃)₂-~83 - 85
C(CH₃)₂~1.2 - 1.4 (singlet)~24 - 25
NH NHBroad, ~10 - 13-

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Boron-11 (¹¹B) NMR for Characterization of Boron Environment

¹¹B NMR spectroscopy is a powerful tool for directly probing the environment of the boron atom. For tricoordinate boronic esters like "this compound," the ¹¹B NMR spectrum typically shows a broad singlet. The chemical shift of this signal is indicative of the electronic environment around the boron atom. researchgate.net For many boronic acid pinacol esters, this resonance appears in the range of δ 20-35 ppm. rsc.orgrsc.org This technique is particularly useful for monitoring reactions involving the boronic ester functionality. nsf.gov

Table 2: Typical ¹¹B NMR Data for Aryl Boronic Acid Pinacol Esters

Compound ClassTypical ¹¹B Chemical Shift (δ, ppm)
Aryl boronic acid pinacol esters20 - 35

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms within "this compound."

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it can confirm the adjacency of the protons on the pyrazole ring. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the pyrazole ring to the boronic ester group and for assigning quaternary carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. researchgate.net

These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous structural determination of "this compound."

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the ionized molecule. This precision allows for the determination of the elemental formula of "this compound" with high confidence. The empirical formula for the parent compound, 1H-Pyrazole-5-boronic acid pinacol ester, is C₉H₁₅BN₂O₂. sigmaaldrich.com HRMS can confirm this composition by matching the experimentally measured mass to the calculated exact mass. nih.gov

Table 3: HRMS Data for a Representative this compound Derivative

DerivativeFormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol esterC₁₄H₂₃BN₂O₃279.1823279.1820

Data is illustrative and based on similar compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretch of the pyrazole ring (around 3100-3300 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), C=C and C=N stretches of the pyrazole ring (in the 1400-1600 cm⁻¹ region), and strong B-O stretching vibrations (typically in the 1300-1400 cm⁻¹ range). nist.gov

Raman Spectroscopy: Raman spectroscopy can also be used to identify these functional groups. The B-O stretching vibrations are often prominent in the Raman spectrum. Computational studies, such as Density Functional Theory (DFT), can be used to predict and assign the vibrational modes observed in both IR and Raman spectra. researchgate.net

Table 4: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (pyrazole)Stretching3100 - 3300
C-H (aliphatic)Stretching2850 - 3000
C=N, C=C (ring)Stretching1400 - 1600
B-OStretching1300 - 1400
C-OStretching1100 - 1200

X-ray Crystallography for Definitive Solid-State Structural Determination

Table 5: Illustrative Crystallographic Parameters for a Related Boronate Ester

ParameterValue
Crystal SystemOrthorhombic (example)
Space GroupP2₁2₁2₁ (example)
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z4 (example)

Note: These parameters are for illustrative purposes and would be specific to a successfully crystallized sample of the target compound.

Chromatographic Methods for Purity Assessment and Isolation

The accurate assessment of purity and the effective isolation of this compound are critical for its application in research and synthesis. Chromatographic techniques are indispensable tools for these purposes, offering high-resolution separation of the target compound from starting materials, by-products, and degradation products. However, the inherent reactivity of the boronic acid pinacol ester group, particularly its susceptibility to hydrolysis, presents unique analytical challenges that necessitate specialized chromatographic approaches.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP) mode, is a primary technique for the quantitative analysis and purity determination of this compound. A significant challenge in the RP-HPLC analysis of these esters is their tendency to hydrolyze on the column to the corresponding boronic acid. researchgate.net This on-column degradation can lead to inaccurate purity assessments, making the selection of appropriate stationary and mobile phases crucial.

Research has shown that the stationary phase has the most significant impact on the rate of on-column hydrolysis. researchgate.net Columns with low residual silanol (B1196071) activity are preferred as free silanol groups can act as nucleophiles, promoting the hydrolysis of the ester. researchgate.net Studies have demonstrated that columns like the Waters XTerra MS C18, which has reduced silanol activity, are optimal for minimizing this degradation. researchgate.netresearchgate.net In contrast, standard silica-based C18 columns can lead to significant hydrolysis. researchgate.net

The mobile phase composition also plays a critical role. While acidic modifiers like formic acid are common in RP-HPLC, they can sometimes increase the rate of hydrolysis for boronic acid pinacol esters. researchgate.net In some cases, using a mobile phase without a pH modifier or employing highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent has proven effective in stabilizing reactive pinacolboronate esters during analysis. researchgate.netnih.gov The choice of diluent for sample preparation is also important, with aprotic solvents like acetonitrile (B52724) being more suitable than protic solvents such as methanol (B129727) or aqueous mixtures, which can cause significant degradation before injection. researchgate.net

The specificity of an optimized HPLC method allows for the clear separation of the this compound from its process impurities and its primary degradation product, the corresponding boronic acid. researchgate.net Method validation according to ICH guidelines, including assessments of linearity, precision, accuracy, and robustness, ensures the reliability of the quantitative data obtained. ijcpa.in

Table 1: Exemplary HPLC Conditions for the Analysis of Pyrazole Boronic Acid Pinacol Esters

Parameter Condition Rationale
Column Waters XTerra MS C18, 4.6 x 150 mm, 5 µm Low silanol activity minimizes on-column hydrolysis of the pinacol ester. researchgate.netresearchgate.net
Mobile Phase A Water or 0.1% Formic Acid in Water Aqueous component of the reversed-phase system. Formic acid use is compound-dependent. researchgate.net
Mobile Phase B Acetonitrile or Methanol Organic component for elution. Acetonitrile is often preferred. researchgate.net
Gradient Optimized for separation of impurities To ensure resolution between the main peak, starting materials, and degradation products.
Flow Rate 1.0 mL/min A standard flow rate for analytical separations. ijcpa.in
Column Temp. 25-35 °C Temperature can have a minor effect on hydrolysis; controlled conditions are necessary. researchgate.net
Detection UV at 206-220 nm Wavelength selected for optimal absorbance of the pyrazole chromophore. ijcpa.in
Injection Vol. 5-10 µL Standard volume for analytical HPLC.

| Sample Diluent | Acetonitrile (ACN) | Aprotic solvent to ensure sample stability prior to injection. researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally considered unsuitable. nih.gov This is primarily due to the compound's low volatility and thermal lability. Furthermore, its principal hydrolysis product, pyrazole-5-boronic acid, is nonvolatile, making it undetectable by GC and preventing an accurate assessment of purity if degradation has occurred. nih.gov

However, GC can be employed for the purity analysis of related, more volatile pyrazole boronic acid pinacol esters, such as 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, where purity of ≥98.0% has been determined by GC. avantorsciences.comgoogle.com For the title compound and other non-volatile analogs, GC analysis would necessitate derivatization to create more volatile and thermally stable analytes. Common derivatization techniques for polar functional groups, such as silylation, could potentially be explored, though specific methodologies for pyrazole boronic acid pinacol esters are not extensively documented in readily available literature.

In the context of impurity profiling, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and characterizing volatile impurities or by-products from the synthetic process. The fragmentation patterns of pyrazole rings under electron ionization (EI) in a mass spectrometer have been studied, which can aid in the structural elucidation of unknown pyrazole-containing impurities. researchgate.net For instance, the fragmentation of the pyrazole ring often involves the expulsion of HCN or N₂. researchgate.net

Table 2: GC Applicability for this compound

Analytical Approach Applicability/Consideration Rationale
Direct GC Analysis Unsuitable Low volatility and thermal instability of the parent compound; non-volatility of its hydrolysis product. nih.gov
GC of Volatile Analogs Feasible Purity of compounds like 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester can be assessed by GC. avantorsciences.comgoogle.com
GC with Derivatization Potentially applicable Derivatization (e.g., silylation) could increase volatility, but specific methods are not established.

| GC-MS for Impurity ID | Useful for volatile impurities | Can identify and characterize volatile by-products from synthesis based on established pyrazole fragmentation patterns. researchgate.net |

Advanced Preparative Chromatography for Scale-Up Purification

The purification of this compound on a larger scale presents challenges similar to those encountered in analytical chromatography, namely the compound's interaction with the stationary phase. In standard silica (B1680970) gel column chromatography, pinacol boronic esters can exhibit significant over-adsorption, leading to tailing spots on Thin Layer Chromatography (TLC) and low recovery yields from the column. oup.com This phenomenon is a considerable obstacle for efficient scale-up purification.

A facile and effective method to overcome this issue involves the modification of the silica gel stationary phase. oup.com Research has demonstrated that impregnating the silica gel with boric acid effectively suppresses the undesired over-adsorption of pinacol boronic esters. oup.com This "B-TLC" (boric acid-impregnated TLC) method translates well to flash column chromatography, resulting in significantly improved recovery of the desired compound. oup.com The boric acid treatment is thought to passivate the highly active sites on the silica surface that would otherwise lead to strong, sometimes irreversible, binding of the boronic ester.

For higher purity requirements or more complex separation challenges at a larger scale, preparative HPLC is a viable, albeit more costly, option. researchgate.net The principles of method development for analytical HPLC, such as the use of low-silanol stationary phases and optimized mobile phases, are directly applicable to preparative separations to minimize on-column degradation and maximize throughput. researchgate.nettaylorfrancis.com The goal in scaling up is to increase the load of the compound onto the column while maintaining adequate resolution between the target molecule and its impurities, a process that involves careful optimization of flow rates, gradient profiles, and column dimensions. taylorfrancis.com

Table 3: Preparative Chromatography Strategies for this compound

Technique Stationary Phase/Method Advantage
Flash Column Chromatography Silica gel impregnated with boric acid Suppresses over-adsorption, reduces material loss, and improves recovery; cost-effective for large scale. oup.com

| Preparative HPLC | Reversed-phase (e.g., C18) with low silanol activity | High resolution for achieving very high purity; directly scalable from analytical methods. researchgate.nettaylorfrancis.com |

Emerging Research Areas and Future Directions for Pyrazole 5 Boronic Acid Pinacol Ester

Novel Applications in Advanced Materials Science

The incorporation of pyrazole-boronate units into larger molecular structures is a promising avenue for the creation of novel materials with tailored properties. The pyrazole (B372694) moiety offers multiple coordination sites for metal ions and hydrogen bonding, while the boronic ester group provides a reactive handle for cross-coupling reactions and the formation of dynamic covalent bonds.

Development of Functional Polymers and Organic Frameworks (MOFs) Incorporating Pyrazole-Boronate Units

The synthesis of functional polymers and metal-organic frameworks (MOFs) containing pyrazole-boronate units is an area of growing interest. The bifunctional nature of pyrazole-5-boronic acid pinacol (B44631) ester allows it to act as a versatile linker in polymerization reactions and for the construction of porous crystalline materials.

Patents have described the use of pyrazole-5-boronic acid pinacol ester derivatives in the synthesis of complex organic molecules, which can serve as monomers for soluble polymers. google.com These polymers hold potential as targetable drug carriers. google.com For instance, derivatives of this compound have been utilized in Suzuki coupling reactions to create larger, functionalized molecules. nih.govsemanticscholar.orgmdpi.comgoogle.com While these examples highlight the synthetic utility of this compound in creating polymeric precursors, detailed characterization of the resulting polymers' material properties remains an area for further investigation. Commercial suppliers also list derivatives like 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under categories for Metal-Organic Framework (MOF) linkers and polymer additives, indicating its potential in these fields. ambeed.com

Investigation of Self-Assembly Processes for Controlled Supramolecular Architectures

The ability of molecules to self-assemble into well-defined supramolecular structures is a key principle in the bottom-up fabrication of nanomaterials. While specific studies on the self-assembly of this compound are not extensively documented, the inherent properties of its constituent parts suggest significant potential in this area. Boronic acids are known to form reversible covalent bonds with diols, a process that can be harnessed to direct self-assembly. The pyrazole unit, with its capacity for hydrogen bonding and metal coordination, provides additional handles to guide the formation of complex, ordered structures. The exploration of how these interactions can be orchestrated to create specific supramolecular architectures from this compound is a compelling direction for future research.

Exploration in Optoelectronic or Responsive Materials

The unique electronic properties of the pyrazole ring, combined with the reactivity of the boronic ester, make this compound an attractive candidate for the development of optoelectronic and responsive materials.

There is evidence of the use of pyrazole-substituted boronic esters in the creation of pH-sensitive fluorescent dyes. In one study, a near-infrared heptamethine cyanine (B1664457) dye was functionalized with a 1-isobutyl-1H-pyrazole-5-boronic acid pinacol ester. nih.gov The resulting dye exhibited pH-dependent changes in its fluorescence lifetime, demonstrating the potential for pyrazole-boronate systems in the design of responsive materials. nih.gov The study highlighted that the presence of an unsubstituted nitrogen in the pyrazole ring was crucial for the pH-sensing mechanism. nih.gov

Furthermore, several chemical suppliers list derivatives of this compound for use in optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). ambeed.com This suggests that polymers or small molecules derived from this compound may possess favorable charge transport or emissive properties. However, detailed research articles elaborating on the performance of such devices are needed to fully realize this potential.

Integration into Flow Chemistry Systems for Continuous Synthesis

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, efficiency, and scalability. The integration of this compound synthesis and its subsequent derivatization into flow chemistry systems is an active area of development.

Development of Efficient Continuous Flow Reactors for Pyrazole-Boronic Ester Production

The development of efficient continuous flow reactors for the production of this compound and its derivatives is a key step towards making these valuable compounds more accessible. Research has demonstrated the feasibility of performing key synthetic steps in flow. For example, the synthesis of a related compound, 5-iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, has been achieved in a continuous-flow setup. This process utilized a tubular reactor with a palladium on carbon (Pd/C) catalyst and resulted in a significant reduction in reaction time from 16 hours in batch to 2 hours in flow, with an 82% yield at 100°C.

Pharmaceutical companies have also shown interest in continuous flow processes for the synthesis of intermediates, with some having specialized facilities for low-temperature continuous-flow reactions and listing compounds like 1-isopropyl-1H-pyrazole-5-boronic acid, pinacol ester among their products. huatengsci.com Patents also describe the use of flow systems, such as an H-cube hydrogenator, for steps in the synthesis of complex molecules derived from pyrazole boronic esters. google.com These examples underscore the potential for developing dedicated continuous flow reactors for the on-demand and scalable production of this compound itself.

Automated Synthesis and High-Throughput Screening of Derived Compounds

The combination of continuous flow synthesis with automated platforms for reaction optimization and library generation can significantly accelerate the discovery of new materials and bioactive molecules. While specific examples detailing the automated synthesis and high-throughput screening of derivatives directly from this compound are limited, the broader field provides a clear roadmap.

The Suzuki coupling reaction, a primary method for derivatizing this compound, is well-suited for automation in flow. nih.govsemanticscholar.orgmdpi.comgoogle.com Automated systems can be employed to vary reaction parameters, such as catalyst loading, temperature, and residence time, to rapidly identify optimal conditions. Furthermore, the output of a flow reactor can be directly coupled to purification and analytical instrumentation, and subsequently to high-throughput screening platforms. This integrated approach would enable the rapid synthesis and evaluation of large libraries of pyrazole-containing compounds for applications in materials science, drug discovery, and beyond.

Exploration of New Chemical Transformations and Reaction Discovery

The pursuit of novel chemical transformations is paramount to advancing drug discovery and materials science. For this compound, this involves venturing into reaction pathways that unlock new dimensions of its synthetic utility.

Beyond Suzuki-Miyaura: Unconventional Reactivity of this compound

While the Suzuki-Miyaura reaction remains a cornerstone of C-C bond formation, the exploration of unconventional reactivity for this compound is a burgeoning field. One such area is the palladium-catalyzed oxidative homocoupling of pyrazole boronic esters. This reaction provides a direct and efficient route to symmetrical bipyrazoles, which are valuable ligands for the construction of metal-organic frameworks (MOFs). researchgate.netrsc.org For instance, the homocoupling of 1-substituted pyrazole-4-boronic acid pinacol esters has been successfully demonstrated, and this methodology is, in principle, applicable to the corresponding 5-isomers to access novel bipyrazole scaffolds. rsc.org

Another significant area of unconventional reactivity is the Chan-Lam cross-coupling reaction . This copper-catalyzed method allows for the formation of C-N and C-O bonds, a crucial transformation in the synthesis of many biologically active compounds. The Chan-Lam coupling involves the reaction of a boronic acid with an amine or alcohol. This reaction is advantageous as it can often be performed under milder conditions, open to the air, and at room temperature, offering a complementary approach to the palladium-catalyzed Buchwald-Hartwig amination. While the broader applicability of Chan-Lam coupling to various arylboronic acids is well-documented, its specific use with this compound represents a promising avenue for the synthesis of N- and O-linked pyrazole derivatives.

Furthermore, the pyrazole nucleus itself can direct C-H activation reactions, leading to the formation of complex fused ring systems. In a notable example, a pyrazole-directed C(sp³)–H arylation was the initiating step in a sequential triple C–H activation cascade, demonstrating that the pyrazole moiety can override other directing groups under specific conditions. This type of reactivity opens up new possibilities for the late-stage functionalization of molecules containing a pyrazole core.

Table 1: Unconventional Reactions of Pyrazole Boronic Acid Derivatives
Reaction TypeCatalyst/ReagentsProduct TypePotential Application
Oxidative HomocouplingPalladium Catalyst, OxidantSymmetrical BipyrazolesLigands for Metal-Organic Frameworks
Chan-Lam CouplingCopper Catalyst, Amine/AlcoholN- or O-Aryl PyrazolesBioactive Molecule Synthesis
Pyrazole-Directed C-H ActivationPalladium CatalystFused Polycyclic PyrazolesComplex Molecule Synthesis

Development of Metal-Free or Sustainable Catalytic Approaches for Derivatization

The development of metal-free and sustainable catalytic systems is a key goal in modern organic chemistry, driven by the need to reduce environmental impact and costs associated with precious metal catalysts. For the derivatization of this compound, photoredox catalysis has emerged as a powerful and sustainable alternative. This approach utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions.

Recent studies have shown that boronic acids and their esters can be activated for radical generation through photoredox catalysis. nih.govrsc.org For example, the Minisci reaction, a classic method for the C-H alkylation of heteroarenes, has been adapted to use alkyl boronic acids as radical precursors under photoredox conditions. nih.govrsc.org This strategy allows for the introduction of alkyl groups onto electron-deficient N-heteroarenes with high efficiency and functional group tolerance. The application of this methodology to this compound could provide a direct, metal-free route to novel 5-alkylpyrazole derivatives.

Another promising metal-free approach involves the coupling of boronic acids with in situ generated reactive intermediates. For instance, the photochemical generation of nitrile imines from tetrazoles, followed by their reaction with aryl boronic acids, has been shown to form C-C bonds without the need for a metal catalyst. This type of 1,3-dipolar cycloaddition chemistry could potentially be extended to this compound, offering a novel disconnection for the synthesis of complex pyrazole-containing hydrazones.

Synthetic Strategies towards Complex Molecular Architectures

The utility of a building block is ultimately measured by its ability to facilitate the synthesis of complex and functionally rich molecules. This compound is proving to be a valuable tool in this regard, enabling access to diverse structural scaffolds through innovative synthetic strategies.

Multi-Component Reactions and Cascade Processes Utilizing this compound

Multi-component reactions (MCRs) , where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. While the use of pyrazole derivatives in MCRs is well-established for the synthesis of the pyrazole core itself, the incorporation of this compound as a building block in MCRs is an emerging area. For example, the Ugi four-component reaction, a cornerstone of MCR chemistry, has been shown to be compatible with boronic acid functionalities, opening the door for the synthesis of highly complex and diverse pyrazole-containing peptidomimetics. researchgate.netfrontiersin.org

Cascade reactions , where a single transformation sets off a series of subsequent bond-forming events, are another powerful strategy for the rapid construction of molecular complexity. As mentioned earlier, the pyrazole moiety can direct C-H activation cascades. researchgate.net Additionally, cascade reactions involving a Sonogashira coupling followed by a cyclization have been used to synthesize pyrazoles from N-propargyl sulfonylhydrazones. researchgate.net A similar strategy could be envisioned where a Suzuki-Miyaura coupling of this compound with a suitably functionalized partner initiates an intramolecular cascade, leading to the formation of fused polycyclic systems. The diastereoselective cascade cyclization of diazoimides with alkylidene pyrazolones to create pyrazole-fused oxa-bridged oxazocines further highlights the potential for developing intricate cascade processes involving the pyrazole scaffold. mdpi.com

Accessing Diverse Structural Scaffolds for Broad Research Applications

The ability to construct fused heterocyclic systems is of paramount importance in medicinal chemistry, as these scaffolds are often found in biologically active natural products and pharmaceuticals. This compound is a key precursor for accessing a variety of these valuable architectures.

One of the most prominent examples is the synthesis of pyrazolo[1,5-a]pyrimidines . This fused heterocyclic system is a common motif in kinase inhibitors and other therapeutic agents. The synthesis often involves the initial construction of a substituted pyrazole, which can be derived from this compound, followed by a cyclization reaction with a suitable three-carbon component.

Another important scaffold is the pyrazolo[3,4-b]pyridine core, which is also prevalent in a wide range of biologically active molecules. Synthetic routes to this system often start from a functionalized pyrazole, and the use of this compound allows for the introduction of diverse substituents at the 5-position through cross-coupling reactions prior to or after the formation of the fused pyridine (B92270) ring.

Table 2: Fused Heterocyclic Scaffolds Accessible from this compound
ScaffoldDescriptionSynthetic Approach
Pyrazolo[1,5-a]pyrimidinesA fused 5- and 6-membered ring system with three nitrogen atoms.Cyclization of a 5-aminopyrazole derivative (potentially from the boronic ester) with a 1,3-dielectrophile.
Pyrazolo[3,4-b]pyridinesA fused 5- and 6-membered ring system with three nitrogen atoms.Cyclization of a functionalized pyrazole with a three-carbon fragment to form the pyridine ring.

Q & A

Q. What are the primary synthetic routes for preparing pyrazole-5-boronic acid pinacol ester?

this compound can be synthesized via two main methodologies:

  • Photoinduced decarboxylative borylation : Activates carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) with visible light in the presence of bis(catecholato)diboron. This metal-free method proceeds via radical intermediates and is compatible with primary, secondary, and tertiary alkyl substrates .
  • Palladium-catalyzed cross-coupling : Involves Suzuki-Miyaura reactions between halogenated pyrazole precursors and bis(pinacolato)diboron (B₂Pin₂). Typical conditions include palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like toluene or DMSO at reflux .

Q. How does solubility impact experimental design for this compound?

Solubility varies significantly with solvent choice. For example:

  • Chloroform and ketones (e.g., acetone) : High solubility, ideal for homogeneous reaction conditions.
  • Hydrocarbons (e.g., methylcyclohexane) : Low solubility, requiring polar cosolvents or elevated temperatures. Solubility trends are critical for optimizing reaction kinetics and purification steps .

Q. What are standard handling protocols for this compound?

  • Storage : Under inert atmosphere (N₂/Ar) at 0–6°C to prevent hydrolysis or protodeboronation .
  • Safety : Harmful if inhaled, ingested, or absorbed through skin. Use PPE (gloves, goggles) and work in a fume hood. Contaminated materials require specialized disposal .

Q. How stable is this compound under oxidative conditions?

Stability depends on pH and oxidizing agents. For example:

  • H₂O₂ at neutral pH : Gradual decomposition via boronate ester oxidation, monitored by UV-vis spectroscopy (loss of λmax ~290 nm, emergence of λmax ~405 nm) .
  • Acidic/basic conditions : Avoid prolonged exposure to prevent ester hydrolysis to boronic acids .

Advanced Questions

Q. What mechanistic insights exist for reactions involving this compound?

  • Radical pathways : Photoinduced borylation proceeds via a radical chain mechanism initiated by light, generating boryl radicals that react with activated carboxylic acid derivatives .
  • Polar pathways : Suzuki-Miyaura couplings involve oxidative addition of aryl halides to Pd(0), transmetallation with the boronic ester, and reductive elimination to form C–C bonds . Competing protodeboronation may occur under strongly basic conditions .

Q. How can chemoselectivity be achieved in cross-coupling reactions with this compound?

  • Speciation control : Adjusting solvent polarity and temperature modulates boronic acid equilibria (e.g., between trigonal planar boronic acids and tetrahedral borate anions). This enables selective coupling with specific electrophiles (e.g., aryl halides over alkenyl triflates) .
  • Iterative coupling : Sequential Suzuki reactions are feasible by regenerating reactive boronic esters in situ, enabling oligomerization or iterative synthesis of π-conjugated systems .

Q. What kinetic models describe the reactivity of this compound with electrophiles?

  • Pseudo-first-order kinetics : Observed in H₂O₂ oxidation studies, where rate constants correlate with peroxide concentration and pH. Data fitting via Redlich–Kister or Wilson equations is recommended for complex solvent systems .
  • Competitive inhibition : Steric hindrance from the pyrazole ring may slow transmetallation in Suzuki couplings, requiring optimized Pd catalyst loading .

Q. Can this compound be used in stereoselective transformations?

  • Allylboration : While not directly reported for pyrazole derivatives, α-substituted allyl pinacol boronic esters undergo E-selective additions to aldehydes when converted to borinic esters (via nBuLi/TFAA activation). This strategy could be adapted for pyrazole-containing substrates .
  • Chiral derivatization : Coordination with chiral amines (e.g., (R)-α-methylbenzylamine) enables NMR-based enantiomeric discrimination, useful for analyzing asymmetric reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazole-5-boronic acid pinacol ester
Reactant of Route 2
Pyrazole-5-boronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.